molecular formula C10H9F2NO3 B6605009 methyl2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate CAS No. 2770545-74-7

methyl2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Cat. No.: B6605009
CAS No.: 2770545-74-7
M. Wt: 229.18 g/mol
InChI Key: LLOYKDWCDKGNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a benzoxazine ring, which is a six-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution of chlorine in various chloropyrimidines with a fragment of racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and alcohols.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Acyl Chlorides: For acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazines, while acylation can produce amides and esters.

Scientific Research Applications

Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s difluoro substitution and benzoxazine ring structure allow it to interact with enzymes and receptors, potentially inhibiting viral replication and bacterial growth . The exact molecular targets and pathways may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is unique due to its specific substitution pattern, which enhances its chemical reactivity and potential biological activities. The presence of both difluoro and carboxylate groups distinguishes it from other benzoxazine derivatives and contributes to its diverse applications in scientific research and industry.

Properties

IUPAC Name

methyl 2,2-difluoro-3,4-dihydro-1,4-benzoxazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c1-15-9(14)6-3-2-4-7-8(6)16-10(11,12)5-13-7/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOYKDWCDKGNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NCC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.